- D-Lactate dehydrogenase: substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acidsApplied Biochemistry and Biotechnology, 1989, 22(2), 169-79,
Cas no 89919-57-3 ((R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid)

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
- (2R)-2-(4-HYDROXYPHENOXY)PROPANOIC ACID
- Benzenepropanoic acid, a,4-dihydroxy-, (aR)-
- (R)-3-(4-Hydroxyphenyl)lactate
- 3-(4'-Hydroxyphenyl)-2-hydroxypropanoic acid
- 3-(4-hydroxyphenyl)-lactic acid
- 3-(p-hydroxyphenyl)-D,L-lactic acid
- Benzenepropanoic acid,a,4-dihydroxy-,(aR)
- D-p-Hydroxyphenyllactic acid
- UNII-A3VOM7SS3C
- (R)-beta-(p-Hydroxyphenyl)lactic acid
- (αR)-α,4-Dihydroxybenzenepropanoic acid (ACI)
- Benzenepropanoic acid, α,4-dihydroxy-, (R)- (ZCI)
- (-)-3-(4-Hydroxyphenyl)lactic acid
- (-)-β-(4-Hydroxyphenyl)lactic acid
- (2R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propionic acid
- (R)-3-(4-Hydroxyphenyl)lactic acid
- (R)-3-(p-Hydroxyphenyl)lactic acid
- (R)-β-(4-Hydroxyphenyl)lactic acid
- (R)-β-(p-Hydroxyphenyl)lactic acid
- Q27098335
- P-HYDROXYPHENYL LACTIC ACID, (-)-
- BENZENEPROPANOIC ACID, .ALPHA.,4-DIHYDROXY-, (.ALPHA.R)-
- JVGVDSSUAVXRDY-MRVPVSSYSA-N
- CS-0119804
- SCHEMBL289562
- P-HYDROXYPHENYL LACTIC ACID, (R)-
- 89919-57-3
- CHEBI:16003
- AKOS006291517
- P-HYDROXYPHENYL LACTIC ACID, D-
- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoicacid
- Benzenepropanoic acid, alpha,4-dihydroxy-, (alphaR)-
- C03964
- 3-(4'-hydroxyphenyl)-(2r)-lactic acid
- E81445
- (-)-.BETA.-(4-HYDROXYPHENYL)LACTIC ACID
- A3VOM7SS3C
- (R)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid
-
- MDL: MFCD08685916
- Inchi: 1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1
- InChI-Schlüssel: JVGVDSSUAVXRDY-MRVPVSSYSA-N
- Lächelt: C(C1C=CC(O)=CC=1)[C@@H](O)C(=O)O
Berechnete Eigenschaften
- Genaue Masse: 182.05800
- Monoisotopenmasse: 182.05790880g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 3
- Komplexität: 173
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 77.8Ų
- XLogP3: 0.3
Experimentelle Eigenschaften
- Dichte: 1.404±0.06 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Löslich (100 g/l) (25°C),
- PSA: 77.76000
- LogP: 0.38020
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Sicherheitsinformationen
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Zolldaten
- HS-CODE:2918290000
- Zolldaten:
China Zollkodex:
2918290000Übersicht:
2918290000 Andere Carbonsäuren und Anhydride, die phenolische Gruppen, aber nicht andere Oxygruppen enthalten\Acylhalogenid\Peroxide und Peroxysäuren und ihre Derivate.Regulierungsbedingungen:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Regulierungsbedingungen:
A.Zollabfertigungsformular für eingehende Waren
B.Zollabfertigungsformular für ausgehende WarenKategorie Inspektion und Quarantäne:
R.Sanitäre Überwachung und Inspektion von importierten Lebensmitteln
S.Sanitäre Überwachung und Inspektion von exportierten LebensmittelnZusammenfassung:
HS: 2918290000 andere Carbonsäuren mit Phenolfunktion, jedoch ohne andere Sauerstofffunktion, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate Steuerermäßigungssatz:9MFN-Tarif:6.5% General tariff:30.0%
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | O32356-1G |
(R)-3-(4-Hydroxyphenyl)lactic acid |
89919-57-3 | 95% | 1G |
$810 | 2023-09-15 | |
Key Organics Ltd | CS-2497-0.5G |
(R)-3-(4-hydroxyphenyl)lactic acid |
89919-57-3 | >95% | 0.5g |
£632.00 | 2025-02-08 | |
Aaron | AR006OZZ-100mg |
Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |
89919-57-3 | 98% | 100mg |
$225.00 | 2025-02-12 | |
Key Organics Ltd | CS-2497-0.25g |
(R)-3-(4-hydroxyphenyl)lactic acid |
89919-57-3 | >95% | 0.25g |
£389.00 | 2025-02-08 | |
1PlusChem | 1P006ORN-1g |
Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |
89919-57-3 | 97% | 1g |
$1193.00 | 2024-04-20 | |
Aaron | AR006OZZ-250mg |
Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |
89919-57-3 | 98% | 250mg |
$426.00 | 2025-02-12 | |
1PlusChem | 1P006ORN-100mg |
Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |
89919-57-3 | 97% | 100mg |
$285.00 | 2024-04-20 | |
Key Organics Ltd | CS-2497-250MG |
(R)-3-(4-hydroxyphenyl)lactic acid |
89919-57-3 | >95% | 0.25 g |
£388.00 | 2023-04-17 | |
Key Organics Ltd | CS-2497-1G |
(R)-3-(4-hydroxyphenyl)lactic acid |
89919-57-3 | >95% | 1g |
£1117.00 | 2025-02-08 | |
Aaron | AR006OZZ-1g |
Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |
89919-57-3 | 98% | 1g |
$1149.00 | 2025-02-12 |
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Hexane ; -20 °C; 6 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Solid-Phase Combinatorial Synthesis of Aeruginosin Derivatives and Their Biological EvaluationJournal of Combinatorial Chemistry, 2006, 8(4), 571-582,
Herstellungsverfahren 3
- Synthesis and Characterization of Chiral Iridium Complexes Bearing Carbohydrate Functionalized Pyridincarboxamide Ligands and Their Application as Catalysts in the Asymmetric Transfer Hydrogenation of α-Ketoacids in WaterOrganometallics, 2023, 42(2), 157-166,
Herstellungsverfahren 4
- A family of single-isomer, dicationic cyclodextrin chiral selectors for capillary electrophoresis: Mono-6A-ammonium-6C-butylimidazolium-β-cyclodextrin chloridesElectrophoresis, 2013, 34(6), 833-840,
Herstellungsverfahren 5
- Type II estrogen binding site agonist: Synthesis and biological evaluation of the enantiomers of methyl-para-hydroxyphenyllactate (MeHPLA)Chirality, 2003, 15(8), 674-679,
Herstellungsverfahren 6
1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran ; 30 min, -40 °C; 12 h, -40 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
- Latifolicinin A from a Fermented Soymilk Product and the Structure-Activity Relationship of Synthetic Analogues as Inhibitors of Breast Cancer Cell GrowthJournal of Agricultural and Food Chemistry, 2015, 63(44), 9715-9721,
Herstellungsverfahren 7
- Dicationic AC regioisomer cyclodextrins: mono-6A-ammonium-6C-alkylimidazolium-β-cyclodextrin chlorides as chiral selectors for enantioseparationRSC Advances, 2012, 2(33), 12652-12656,
Herstellungsverfahren 8
- Enantioselective oxidation of 2-hydroxy carboxylic acids by glycolate oxidase and catalase coexpressed in methylotrophic Pichia pastorisBiotechnology Progress, 2010, 26(3), 607-615,
Herstellungsverfahren 9
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
- First total syntheses of aeruginosin 298-A and aeruginosin 298-B, based on a stereocontrolled route to the new amino acid 6-hydroxyoctahydroindole-2-carboxylic acidChemistry - A European Journal, 2001, 7(16), 3446-3460,
Herstellungsverfahren 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
- Biocontrolled formal inversion or retention of L-α-amino acids to enantiopure (R)- or (S)-hydroxy acidsChemistry - A European Journal, 2014, 20(35), 11225-11228,
Herstellungsverfahren 11
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
- A synthetic biology approach for the transformation of L-α-amino acids to the corresponding enantiopure (R)- or (S)-α-hydroxy acidsChemical Communications (Cambridge, 2015, 51(14), 2828-2831,
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Raw materials
- L-Tyrosine
- (S)-Diphenyl(pyrrolidin-2-yl)methanol
- 4-Hydroxyphenylpyruvic acid
- 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Preparation Products
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Verwandte Literatur
-
Roberto G. S. Berlinck,Darlon I. Bernardi,Taicia Fill,Alessandra A. G. Fernandes,Igor D. Jurberg Nat. Prod. Rep. 2021 38 586
89919-57-3 ((R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid) Verwandte Produkte
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- 306-23-0(2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid)
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